molecular formula C11H15F3O2 B14528185 Bicyclo[3.3.1]nonan-1-yl trifluoroacetate CAS No. 62702-22-1

Bicyclo[3.3.1]nonan-1-yl trifluoroacetate

Cat. No.: B14528185
CAS No.: 62702-22-1
M. Wt: 236.23 g/mol
InChI Key: NZAYDCIBWYDQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.3.1]nonan-1-yl trifluoroacetate is a chemical compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. The trifluoroacetate group attached to the bicyclo[3.3.1]nonane core imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

62702-22-1

Molecular Formula

C11H15F3O2

Molecular Weight

236.23 g/mol

IUPAC Name

1-bicyclo[3.3.1]nonanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H15F3O2/c12-11(13,14)9(15)16-10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2

InChI Key

NZAYDCIBWYDQEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(C2)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.3.1]nonan-1-yl trifluoroacetate typically involves the formation of the bicyclo[3.3.1]nonane core followed by the introduction of the trifluoroacetate group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the trifluoroacetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonan-1-yl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Bicyclo[3.3.1]nonan-1-yl trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties, is ongoing.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonan-1-yl trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding to targets and its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: The parent compound without the trifluoroacetate group.

    Bicyclo[3.3.1]nonan-9-one: A ketone derivative with different reactivity and applications.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.

Uniqueness

Bicyclo[3.3.1]nonan-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other bicyclo[3.3.1]nonane derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.